2-Methyl-8-piperidin-4-yloxyquinoline
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Overview
Description
2-Methyl-8-piperidin-4-yloxyquinoline is a heterocyclic compound that belongs to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields such as medicine, chemistry, and industry . The presence of the piperidine ring in this compound adds to its versatility and potential for various biological activities .
Preparation Methods
The synthesis of 2-Methyl-8-piperidin-4-yloxyquinoline can be achieved through several methods. One common approach involves the reaction of 2-methylquinoline with piperidine in the presence of a suitable base and solvent . The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
2-Methyl-8-piperidin-4-yloxyquinoline has a wide range of scientific research applications:
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its biological activities, this compound is explored for its potential use in drug discovery and development.
Industry: The compound is utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-8-piperidin-4-yloxyquinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, resulting in antibacterial effects . Additionally, it may interact with other cellular targets to exert its antiviral and anticancer activities .
Comparison with Similar Compounds
2-Methyl-8-piperidin-4-yloxyquinoline can be compared with other similar compounds, such as:
Quinoline Derivatives: Various quinoline derivatives, such as 2-arylquinolines and 4-quinolones, exhibit similar biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its combined quinoline and piperidine structures, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H18N2O |
---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
2-methyl-8-piperidin-4-yloxyquinoline |
InChI |
InChI=1S/C15H18N2O/c1-11-5-6-12-3-2-4-14(15(12)17-11)18-13-7-9-16-10-8-13/h2-6,13,16H,7-10H2,1H3 |
InChI Key |
ZRDJFIZLLXNEPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3CCNCC3)C=C1 |
Origin of Product |
United States |
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